N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide is a heterocyclic compound that features a pyrazine ring and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Benzyloxy)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-(Benzyloxy)benzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-(4-(Methylthio)benzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the benzyloxy group attached to the benzylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12- |
InChI Key |
KGSYWWKEFFKRRJ-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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